molecular formula C8H11ClN2O B12975001 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride

5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride

Cat. No.: B12975001
M. Wt: 186.64 g/mol
InChI Key: MAHALJIJIQHJOI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-substituted amides: This method involves the reaction of N-substituted amides with suitable reagents to form the naphthyridine ring.

    Reduction of nitro compounds: Nitro derivatives can be reduced to amines, which then undergo cyclization to form the desired compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar structures and biological activities.

    Quinolines: Another class of heterocyclic compounds with diverse applications.

    Isoquinolines: Structurally related compounds with potential medicinal properties.

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its solubility in water and potential for diverse reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-1,7-naphthyridin-2-one;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-3-4-9-5-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H

InChI Key

MAHALJIJIQHJOI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=O)N2.Cl

Origin of Product

United States

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